molecular formula C23H43N2O9- B11931411 3-[2-[2-[2-[2-[3-Oxo-3-[(2,2,6,6-tetramethyl-1-oxidopiperidin-4-yl)amino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

3-[2-[2-[2-[2-[3-Oxo-3-[(2,2,6,6-tetramethyl-1-oxidopiperidin-4-yl)amino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Cat. No.: B11931411
M. Wt: 491.6 g/mol
InChI Key: ZYKMQGGSVXXNND-UHFFFAOYSA-N
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Description

3-[2-[2-[2-[2-[3-Oxo-3-[(2,2,6,6-tetramethyl-1-oxidopiperidin-4-yl)amino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid is a complex organic compound characterized by its unique structure, which includes multiple ethoxy groups and a piperidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[2-[2-[2-[3-Oxo-3-[(2,2,6,6-tetramethyl-1-oxidopiperidin-4-yl)amino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid typically involves multiple steps, starting from simpler precursors. One common approach is to begin with the synthesis of the piperidinyl moiety, followed by the sequential addition of ethoxy groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, allowing for the production of significant quantities of the compound while maintaining strict quality control standards.

Chemical Reactions Analysis

Types of Reactions

3-[2-[2-[2-[2-[3-Oxo-3-[(2,2,6,6-tetramethyl-1-oxidopiperidin-4-yl)amino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the specific conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[2-[2-[2-[2-[3-Oxo-3-[(2,2,6,6-tetramethyl-1-oxidopiperidin-4-yl)amino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-[2-[2-[2-[2-[3-Oxo-3-[(2,2,6,6-tetramethyl-1-oxidopiperidin-4-yl)amino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable nitroxyl radical used as an oxidizing agent and in various organic synthesis reactions.

    2,2,6,6-Tetramethyl-4-piperidone (TEMP): A precursor to TEMPO and used in the synthesis of other piperidine derivatives.

Uniqueness

3-[2-[2-[2-[2-[3-Oxo-3-[(2,2,6,6-tetramethyl-1-oxidopiperidin-4-yl)amino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid is unique due to its multiple ethoxy groups and the presence of the piperidinyl moiety, which confer specific chemical and biological properties not found in simpler compounds like TEMPO or TEMP.

Properties

Molecular Formula

C23H43N2O9-

Molecular Weight

491.6 g/mol

IUPAC Name

3-[2-[2-[2-[2-[3-oxo-3-[(2,2,6,6-tetramethyl-1-oxidopiperidin-4-yl)amino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C23H43N2O9/c1-22(2)17-19(18-23(3,4)25(22)29)24-20(26)5-7-30-9-11-32-13-15-34-16-14-33-12-10-31-8-6-21(27)28/h19H,5-18H2,1-4H3,(H,24,26)(H,27,28)/q-1

InChI Key

ZYKMQGGSVXXNND-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1[O-])(C)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)O)C

Origin of Product

United States

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